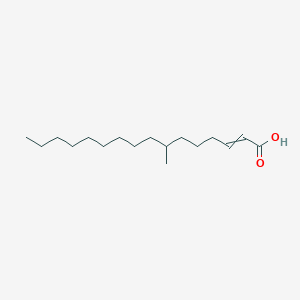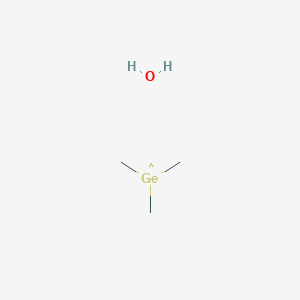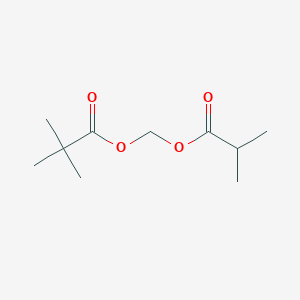
3-(2,5-Dimethylphenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylphenyl)butan-2-one is an organic compound that belongs to the class of aromatic ketones It features a butanone backbone with a 2,5-dimethylphenyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(2,5-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 3-(2,5-Dimethylphenyl)butanoic acid.
Reduction: 3-(2,5-Dimethylphenyl)butan-2-ol.
Substitution: 3-(2,5-Dimethylphenyl)-2-nitrobutan-2-one (nitration product).
科学的研究の応用
3-(2,5-Dimethylphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of aromatic ketone reactivity.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into the pharmacological properties of related compounds may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.
作用機序
The mechanism of action of 3-(2,5-Dimethylphenyl)butan-2-one involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in electrophilic substitution. These interactions can influence the compound’s reactivity and potential biological effects.
類似化合物との比較
Similar Compounds
- 3-(2,4-Dimethylphenyl)butan-2-one
- 3-(3,5-Dimethylphenyl)butan-2-one
- 3-(2,6-Dimethylphenyl)butan-2-one
Uniqueness
3-(2,5-Dimethylphenyl)butan-2-one is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its similar compounds.
特性
CAS番号 |
138712-01-3 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
3-(2,5-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-8-5-6-9(2)12(7-8)10(3)11(4)13/h5-7,10H,1-4H3 |
InChIキー |
HIUYVCMYABAGES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)



dimethylsilane](/img/structure/B14280037.png)
![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)

![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
